

Application Notes and Protocols: Phenylalanine-Based Supramolecular Hydrogels for Sustained Release

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Compound of Interest		
Compound Name:	phenyl-Alanine	
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Introduction

Supramolecular hydrogels formulated from phenylalanine derivatives are emerging as a significant class of biomaterials for sustained drug delivery. [1][2][3] These materials are formed through the self-assembly of low-molecular-weight gelators, such as N-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe), into nanofibrous networks that can entrap large volumes of water. [4][5] The formation of these hydrogels is primarily driven by non-covalent interactions, including π - π stacking between the aromatic Fmoc groups and hydrogen bonding. [4][5] This self-assembly process creates a three-dimensional scaffold suitable for encapsulating and facilitating the controlled release of therapeutic agents, ranging from small molecules to large proteins. [1][4]

The inherent biocompatibility and biodegradability of amino acid-based hydrogels make them particularly attractive for in vivo applications.[2][6] Furthermore, their shear-thinning properties allow for injection, enabling minimally invasive delivery of therapeutic payloads to a target site. [2] This document provides detailed application notes and protocols for the preparation, characterization, and utilization of phenylalanine-based supram olecular hydrogels for sustained drug release.

Key Applications



- Sustained Release of Small Molecule Drugs: These hydrogels can effectively encapsulate and prolong the local delivery of hydrophobic drugs.[4]
- Biologic Delivery: The hydrogel matrix provides a stable environment for the formulation and sustained release of proteins and peptides.[1][4][6]
- Tissue Engineering: Phenylalanine-based hydrogels can serve as bioactive scaffolds for cell culture and tissue regeneration.[4][5]

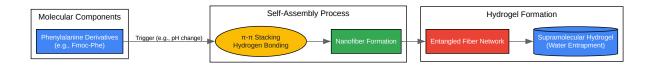
Data Presentation Table 1: Properties of Phenylalanine-Based Supramolecular Hydrogels



Hydrogelat or	Minimum Gelation Concentrati on (wt%)	Storage Modulus (G') (Pa)	Encapsulat ed Molecule	Key Findings	Reference(s
Fmoc-DL- Phe-OH	0.5 - 2.0	Varies	Small molecules, proteins	Racemic mixture forms hydrogels, potentially cost-effective.	[4]
Fmoc-F5- Phe-DAP	15 mM	IgG < BSA ≈ RNase A < TI	Diclofenac, various proteins	Demonstrate s sustained in vivo release of diclofenac for up to two weeks. Release of proteins is influenced by their isoelectric point and molecular weight.	[1][2][3]
Fmoc-FV	Varies	High stiffness	-	Dipeptide hydrogel with high mechanical strength.	[5]

Mandatory Visualizations

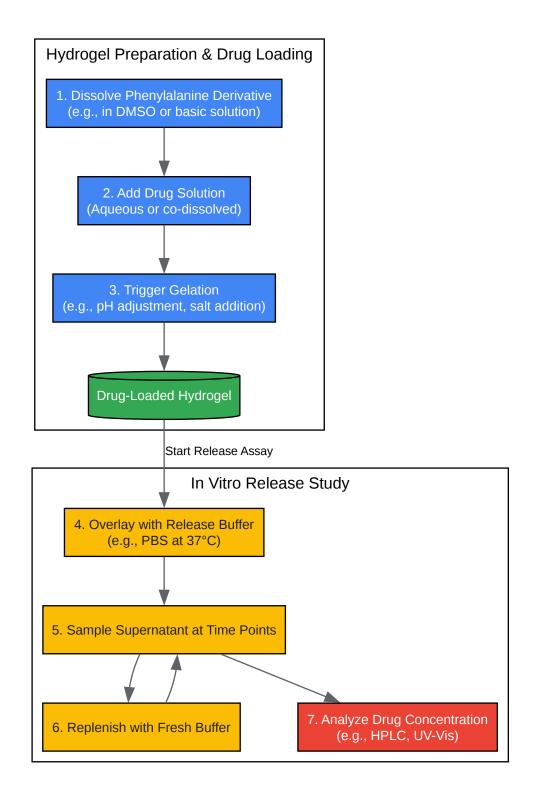




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Caption: Self-assembly of phenylalanine derivatives into a supramolecular hydrogel.





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Caption: Experimental workflow for in vitro drug release from hydrogels.

Experimental Protocols



Protocol 1: Preparation of Fmoc-DL-Phenylalanine-OH Hydrogel (pH Switch Method)

Materials:

- Fmoc-DL-Phenylalanine-OH
- Dimethyl sulfoxide (DMSO)
- Deionized water
- 0.1 M Sodium Hydroxide (NaOH)
- 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

Procedure:

- Prepare a stock solution of Fmoc-DL-Phe-OH by dissolving it in DMSO (e.g., 100 mg/mL).[4]
- Dilute the stock solution in deionized water to achieve the desired final concentration (typically between 0.5 - 2.0 wt%).[4]
- Adjust the pH of the solution to approximately 10.5 using 0.1 M NaOH to ensure the complete dissolution of the Fmoc-DL-Phe-OH.[4]
- Induce hydrogelation by gradually lowering the pH:
 - Acid Titration: Slowly add 0.1 M HCl dropwise while gently stirring until a final pH of ~7.4 is reached.[4]
 - GdL Hydrolysis: Add GdL to the solution. The slow hydrolysis of GdL will gradually and uniformly lower the pH, leading to hydrogel formation.

Protocol 2: Encapsulation of a Therapeutic Agent

Procedure:

• Follow steps 1-3 of Protocol 1 to prepare the Fmoc-DL-Phe-OH solution.



- Prepare the drug solution:
 - For water-soluble drugs, dissolve the drug directly into the aqueous peptide solution before the final pH adjustment.[4]
 - For hydrophobic drugs, co-dissolve the drug with the Fmoc-DL-Phe-OH in DMSO.[4]
- Add the drug solution to the Fmoc-DL-Phe-OH solution.
- Proceed with the pH switch method as described in Protocol 1, step 4, to induce the coassembly of the peptide and the encapsulation of the drug.[4]

Protocol 3: In Vitro Drug Release Study

Materials:

- · Drug-loaded hydrogels
- Release buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

- Prepare the drug-loaded Fmoc-DL-Phe-OH hydrogels in appropriate containers, such as vials or a multi-well plate.[4]
- Carefully add a known volume of the release buffer on top of the hydrogel.[1][4]
- Incubate the samples at 37°C.[1][4]
- At predetermined time intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), collect the entire supernatant (the release buffer).[1][4]
- Replace the collected supernatant with an equal volume of fresh, pre-warmed release buffer.
 [4]
- Analyze the concentration of the released drug in the collected supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]



Protocol 4: Preparation of Cationic Fmoc-F5-Phe-DAP Hydrogel for Protein Encapsulation

Materials:

- Fmoc-F5-Phe-DAP
- Deionized water
- Protein of interest
- Sodium chloride (NaCl) solution (570 mM) or 1x Dulbecco's Modified Eagle's Medium (DMEM)

Procedure:

- Dissolve Fmoc-F5-Phe-DAP (e.g., 4.3 mg) in deionized water (e.g., 375 μL) using heat (70°C) and sonication.[3][7]
- After the solution has cooled to room temperature, add the protein solution (e.g., 25 μL of a 20 mg/mL stock in water).[3][7]
- To trigger gelation, add 100 μL of either 570 mM NaCl or 1x DMEM to the solution and mix quickly with a pipette.[3][7]
- Briefly centrifuge the mixture to create a flat surface.
- Incubate the gel for 1 hour at 37°C to allow for complete gelation.[3][7] The final hydrogel will contain 15 mM Fmoc-F5-Phe-DAP and 1 mg/mL protein.[1][3][7]

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